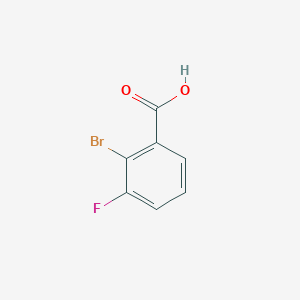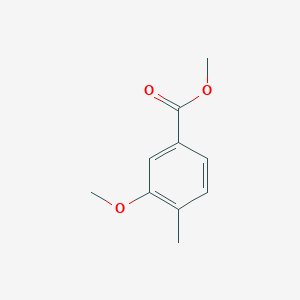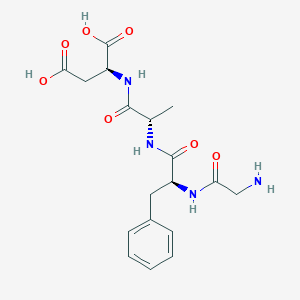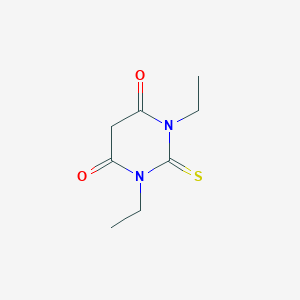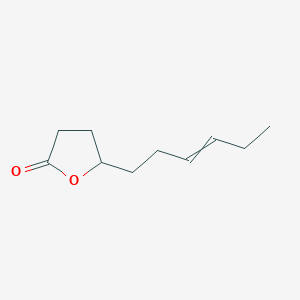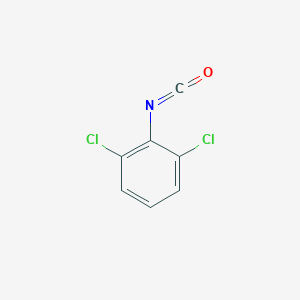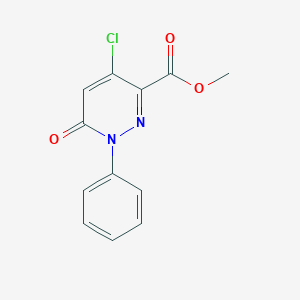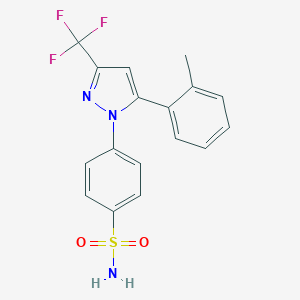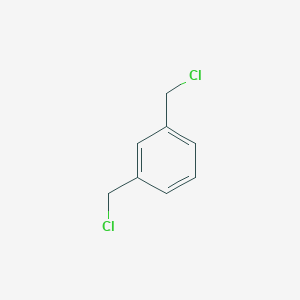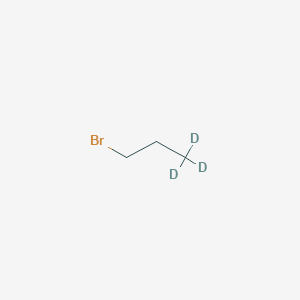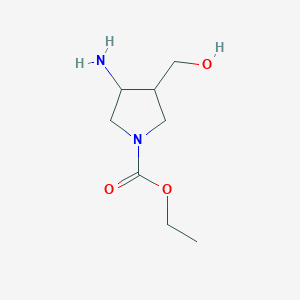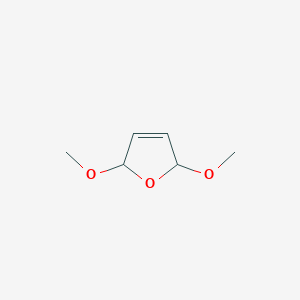
2,5-二甲氧基-2,5-二氢呋喃
描述
2,5-Dimethoxy-2,5-dihydrofuran is an organic compound with the molecular formula C6H10O3. It is characterized by its furan ring structure with two methoxy groups attached at the 2 and 5 positions. This compound is known for its presence in various natural products and is a colorless liquid at room temperature .
Synthetic Routes and Reaction Conditions:
Photocatalytic Biomass Furan Method: This method involves the use of biomass furan and methanol as raw materials.
Electrolytic Method: In this method, furan is subjected to electrolytic oxidation in a methanol solution. The reaction is carried out in an electrolytic cell with methanol and ammonium bromide. The solution is cooled to 0°C, and furan is added. The electrolytic cell is then sealed and further cooled to -5°C. An electric current is applied, and the voltage is gradually increased to around 15V, with a current of 40-45A.
Industrial Production Methods:
- The photocatalytic method is considered more efficient and environmentally friendly compared to traditional methods. It significantly reduces production costs and avoids environmental pollution, making it suitable for industrial-scale production .
Types of Reactions:
Hydrogenation: The compound can be hydrogenated to form butanedial.
Diels-Alder Reaction: It can participate in Diels-Alder reactions with various dienes to form adducts.
Common Reagents and Conditions:
Hydrochloric Acid: Used for hydrolysis reactions.
Hydrogen Gas: Used for hydrogenation reactions.
Dienes: Used in Diels-Alder reactions.
Major Products:
2-Hydroxy-1,4-butanedial: Formed from hydrolysis.
Butanedial: Formed from hydrogenation.
科学研究应用
2,5-Dimethoxy-2,5-dihydrofuran has various applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
作用机制
Target of Action
It’s known that this compound is used in the synthesis of other chemicals , suggesting that it may interact with various molecular targets depending on the specific context.
Mode of Action
It’s known that this compound can be hydrolyzed to produce 2-hydroxy-1,4-butanedial . This suggests that it may interact with its targets through a hydrolysis reaction, leading to the production of other active compounds.
Pharmacokinetics
Its physical properties such as boiling point (160-162 °c), density (1073 g/mL at 25 °C), and refractive index (n20/D 1434) have been reported
Result of Action
One study has shown that when 2,5-dimethoxy-2,5-dihydrofuran is used to crosslink chitosan fibers, the resulting material demonstrates improved tensile strength, stiffness, hydrophobicity, and higher stability against enzymatic degradation . This suggests that the compound could have significant effects on the physical properties of certain materials at the molecular and cellular level.
Action Environment
It’s known that this compound is a flammable liquid with a flash point of 51 °c . This suggests that environmental factors such as temperature and the presence of ignition sources could influence its stability and potentially its action and efficacy.
生化分析
Biochemical Properties
2,5-Dimethoxy-2,5-dihydrofuran plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with glucosamine units of polymers through imine linkages, which are formed between the dialdehyde groups of 2,5-Dimethoxy-2,5-dihydrofuran and the amino groups of glucosamine . This interaction enhances the tensile strength, stiffness, and stability of the resulting crosslinked fibers, making them more resistant to enzymatic degradation . Additionally, 2,5-Dimethoxy-2,5-dihydrofuran has been used in the preparation of various adducts through Diels-Alder reactions, demonstrating its versatility in biochemical synthesis .
Cellular Effects
2,5-Dimethoxy-2,5-dihydrofuran has been shown to influence cellular processes significantly. In studies involving human bone marrow-derived mesenchymal stem cells, the compound facilitated higher cellular proliferation and adhesion when used to crosslink chitosan fibers . This enhancement in cellular activity is attributed to the improved physico-chemical characteristics of the crosslinked fibers, which promote better protein adsorption and cellular interactions. Furthermore, 2,5-Dimethoxy-2,5-dihydrofuran has been observed to enhance osteogenesis, as evidenced by increased alkaline phosphatase expression, calcium deposition, and osteocalcin secretion .
Molecular Mechanism
The molecular mechanism of 2,5-Dimethoxy-2,5-dihydrofuran involves its ability to form covalent bonds with biomolecules. The compound’s dialdehyde groups react with amino groups of proteins and polymers, forming stable imine linkages . This covalent crosslinking enhances the mechanical properties and stability of the resulting materials. Additionally, 2,5-Dimethoxy-2,5-dihydrofuran participates in Diels-Alder reactions, acting as a dienophile to form adducts with various dienes
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dimethoxy-2,5-dihydrofuran have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated high stability against enzymatic degradation when used to crosslink chitosan fibers . This stability is crucial for maintaining the enhanced mechanical properties and cellular interactions over extended periods. Long-term studies in vivo have shown that crosslinked fibers containing 2,5-Dimethoxy-2,5-dihydrofuran integrate well with host tissues and promote extracellular matrix production .
Dosage Effects in Animal Models
The effects of 2,5-Dimethoxy-2,5-dihydrofuran vary with different dosages in animal models. In studies involving rabbit femur defects, the compound was used to crosslink chitosan fibers, which were then implanted at the defect site . The results indicated that higher dosages of 2,5-Dimethoxy-2,5-dihydrofuran led to improved bone regeneration, as evidenced by histological analysis . It is essential to monitor for any potential toxic or adverse effects at high doses, although specific toxicity data for this compound in animal models is limited.
Metabolic Pathways
2,5-Dimethoxy-2,5-dihydrofuran is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound’s dialdehyde groups enable it to participate in covalent crosslinking reactions with amino groups of proteins and polymers . These interactions can affect metabolic flux and metabolite levels, particularly in the context of enhanced cellular proliferation and osteogenesis observed in studies
Transport and Distribution
The transport and distribution of 2,5-Dimethoxy-2,5-dihydrofuran within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form stable covalent bonds with biomolecules suggests that it may be transported and localized to specific cellular compartments where these interactions occur . Additionally, the enhanced stability and mechanical properties of crosslinked fibers containing 2,5-Dimethoxy-2,5-dihydrofuran indicate that the compound can accumulate in tissues and promote long-term cellular interactions .
Subcellular Localization
The subcellular localization of 2,5-Dimethoxy-2,5-dihydrofuran is determined by its targeting signals and post-translational modifications. The compound’s ability to form covalent bonds with amino groups of proteins and polymers suggests that it may be directed to specific cellular compartments where these interactions are required
相似化合物的比较
2,5-Dihydro-2,5-dimethoxyfuran: Another name for the same compound.
2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]-3-nonene: A compound that can participate in similar Diels-Alder reactions.
Uniqueness:
- The presence of two methoxy groups at the 2 and 5 positions makes 2,5-dimethoxy-2,5-dihydrofuran unique in its reactivity and stability. These groups enhance its ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
2,5-dimethoxy-2,5-dihydrofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-7-5-3-4-6(8-2)9-5/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFWXFIWDGJRSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C=CC(O1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870505 | |
| Record name | Furan, 2,5-dihydro-2,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
| Record name | 2,5-Dimethoxy-2,5-dihydrofuran | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19487 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
332-77-4 | |
| Record name | 2,5-Dimethoxy-2,5-dihydrofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dihydro-2,5-dimethoxyfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000332774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 332-77-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43243 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furan, 2,5-dihydro-2,5-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Furan, 2,5-dihydro-2,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dihydro-2,5-dimethoxyfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIHYDRO-2,5-DIMETHOXYFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A31695LI9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,5-Dimethoxy-2,5-dihydrofuran?
A1: 2,5-Dimethoxy-2,5-dihydrofuran has the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol.
Q2: How is the structure of 2,5-Dimethoxy-2,5-dihydrofuran confirmed spectroscopically?
A: Various spectroscopic techniques are employed to characterize DHF. 1H NMR and mass spectroscopy are used to confirm the incorporation of iodine in DHF derivatives. [] Similarly, 13C NMR and energy-dispersive X-ray spectroscopy verify the cross-linking of chitosan with iodinated DHF. []
Q3: Can DHF be used in aqueous systems?
A: Yes, DHF is frequently used in aqueous systems, particularly as a crosslinking agent for polymers like chitosan and polyvinyl alcohol. [, , ]
Q4: How does pH affect DHF's reactivity?
A: DHF's crosslinking activity with chitosan is pH-dependent. The reaction occurs most effectively in acidic conditions (pH 1.4-4.5). At higher pH values, rapid gelation is hindered due to the crosslinking reaction's requirement for low pH. []
Q5: Is DHF stable at elevated temperatures?
A: DHF exhibits temperature-dependent reactivity. While stable at room temperature, it becomes active as a cross-linking agent for chitosan at elevated temperatures, leading to a transition from liquid-like to solid-like behavior in suspensions. []
Q6: How is DHF used in organic synthesis?
A: DHF serves as a valuable synthon in various organic reactions. For instance, it acts as a synthetic equivalent of 3-formyl alkylpropionate in Pictet-Spengler type reactions, leading to the formation of arylindolizidinones. [] DHF is also a key reagent in synthesizing γ-ketoesters via double bond migration, facilitated by a ruthenium hydride complex, followed by acidic hydrolysis. []
Q7: Can DHF be used to synthesize heterocyclic compounds?
A: Yes, DHF is a valuable precursor in the synthesis of various heterocyclic systems. For example, it reacts with Morita–Baylis–Hillman cinnamyl alcohols via a Heck reaction to yield 1,4-dihydro-2H-3-benzoxocine derivatives. [, ]
Q8: Are there any computational studies on DHF?
A8: While the provided research papers focus primarily on experimental applications of DHF, computational studies could offer valuable insights into reaction mechanisms, conformational analysis, and interactions with other molecules.
Q9: How does the presence of electron-withdrawing groups affect DHF's reactivity?
A: While specific examples are not provided in the research excerpts, it's known that electron-withdrawing groups can significantly influence the reactivity of DHF in reactions like 1,3-dipolar cycloadditions. []
Q10: How does crosslinking with DHF affect the stability of materials?
A: Crosslinking chitosan with DHF enhances its mechanical properties, hydrophobicity, and resistance to enzymatic degradation, particularly under wet conditions. This improved stability makes DHF-crosslinked chitosan promising for applications like bone tissue engineering. []
Q11: Is DHF considered toxic?
A: While DHF-crosslinked materials have shown biocompatibility in in vitro and in vivo studies, more comprehensive toxicological data is needed for a complete safety assessment. []
Q12: Are DHF-crosslinked materials biodegradable?
A: Yes, DHF-crosslinked chitosan demonstrates biodegradability. For example, iodinated DHF-crosslinked fibers implanted in rabbits remained X-ray opaque for 60 days but with reduced intensity, indicating gradual degradation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
